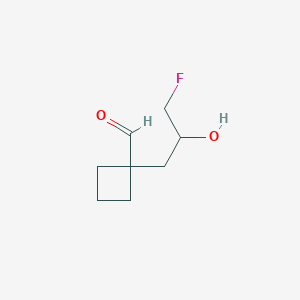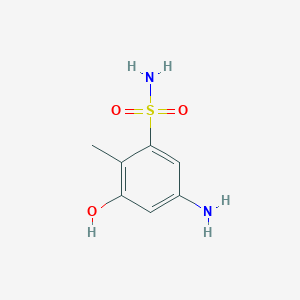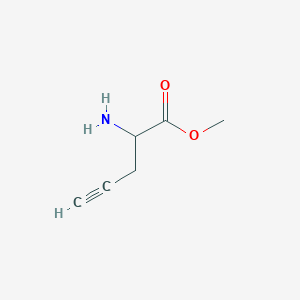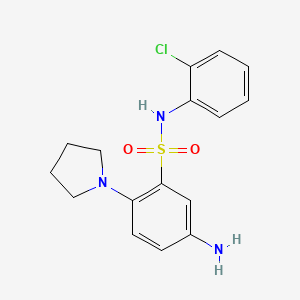
tert-Butyl 2-(propoxymethyl)pyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(propoxymethyl)pyrrolidine-2-carboxylate is a chemical compound with the molecular formula C₁₃H₂₅NO₃ and a molecular weight of 243.34 g/mol . This compound is a pyrrolidine derivative, which is a class of organic compounds characterized by a five-membered nitrogen-containing ring. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 2-(propoxymethyl)pyrrolidine-2-carboxylate can be synthesized using various methods. One common method involves the use of iso-butoxycarbonyl chloride (i-BuOCOCl) via the mixed anhydride method . The reaction typically involves the formation of an intermediate, which is then reacted with the appropriate reagents to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(propoxymethyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the propoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl 2-(propoxymethyl)pyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(propoxymethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The propoxymethyl group may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to modulate biological processes effectively .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate: This compound has a similar pyrrolidine ring but with a different substituent, which can lead to different chemical and biological properties.
tert-Butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate: Another similar compound with a hydroxymethyl group instead of a propoxymethyl group.
Uniqueness
tert-Butyl 2-(propoxymethyl)pyrrolidine-2-carboxylate is unique due to its propoxymethyl group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other pyrrolidine derivatives and can lead to unique applications in various fields.
Properties
Molecular Formula |
C13H25NO3 |
|---|---|
Molecular Weight |
243.34 g/mol |
IUPAC Name |
tert-butyl 2-(propoxymethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H25NO3/c1-5-9-16-10-13(7-6-8-14-13)11(15)17-12(2,3)4/h14H,5-10H2,1-4H3 |
InChI Key |
HLEVJWSDAVHPKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC1(CCCN1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(4-Methoxyphenyl)propyl]amino}ethan-1-ol](/img/structure/B13254685.png)




![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylcyclohexan-1-ol](/img/structure/B13254721.png)







![1,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13254761.png)
